N-Acetyl-6-hydroxy-DL-tryptophan

Tryptophan synthesis 6-substituted indoles chemical acylation

N-Acetyl-6-hydroxy-DL-tryptophan (CAS 87667-59-2; also designated N-AHT) is an N-acyl-α-amino acid derivative of tryptophan bearing a hydroxyl group at the 6-position of the indole ring and an acetyl moiety on the α-amino nitrogen. Its molecular formula is C₁₃H₁₄N₂O₄ with an average molecular mass of 262.265 Da.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
Cat. No. B13710117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-6-hydroxy-DL-tryptophan
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O
InChIInChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)
InChIKeySRHPKORNWUUECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-6-hydroxy-DL-tryptophan: Chemical Profile and Core Properties for Research Procurement


N-Acetyl-6-hydroxy-DL-tryptophan (CAS 87667-59-2; also designated N-AHT) is an N-acyl-α-amino acid derivative of tryptophan bearing a hydroxyl group at the 6-position of the indole ring and an acetyl moiety on the α-amino nitrogen [1][2]. Its molecular formula is C₁₃H₁₄N₂O₄ with an average molecular mass of 262.265 Da . The compound exists as a racemic (DL) mixture, with the L-enantiomer specifically classified as an N-acyl-L-α-amino acid . It occurs naturally as an accumulated metabolite in specific fungal systems and serves as a defined substrate for a characterized microbial oxidase [3].

Why N-Acetyl-6-hydroxy-DL-tryptophan Cannot Be Replaced by 5-Hydroxy or Non-Hydroxylated Analogs


Substitution of N-Acetyl-6-hydroxy-DL-tryptophan with the more common 5-hydroxy regioisomer (N-acetyl-5-hydroxytryptophan) or non-hydroxylated N-acetyl-DL-tryptophan introduces fundamental alterations in molecular recognition and enzymatic processing. The position of the hydroxyl substituent (6-OH versus 5-OH) dictates distinct regiochemical interactions with binding pockets, as demonstrated by the exclusive recognition of the 6-hydroxy derivative by the IvoB monophenol oxidase from Aspergillus nidulans—an enzyme that does not process the 5-hydroxy analog [1][2]. Furthermore, the 6-hydroxy substitution pattern confers different electronic properties to the indole ring compared to the 5-hydroxy isomer, resulting in altered UV absorption, fluorescence characteristics, and chromatographic retention behavior [3]. Procurement of the incorrect regioisomer or the non-hydroxylated parent compound will not recapitulate the specific substrate activity or analytical reference properties required for defined experimental systems [4].

N-Acetyl-6-hydroxy-DL-tryptophan: Comparative Evidence for Research and Industrial Selection


Synthesis of 6-Substituted Tryptophan Derivatives: Chemical Yield Versus Enzymatic Limitations

The 6-substituted tryptophan derivatives, including N-acetyl-6-hydroxytryptophan, cannot be reliably prepared using standard enzymatic approaches. The Blaser et al. chemical synthesis method provides a direct route to 5- and 6-substituted tryptophans that are otherwise inaccessible via enzymatic catalysis [1]. While no direct comparative yield data for N-acetyl-6-hydroxy-DL-tryptophan versus the 5-hydroxy analog is reported in this study, the method explicitly addresses the synthetic barrier for 6-substituted derivatives—compounds that alternative enzymatic approaches fail to produce [2].

Tryptophan synthesis 6-substituted indoles chemical acylation

N-Acetyl-6-hydroxy-DL-tryptophan as Defined Substrate for IvoB Monophenol Oxidase

N-Acetyl-6-hydroxytryptophan functions as the natural substrate for the IvoB oxidase (N-acetyl-6-hydroxytryptophan oxidase; AHTase) from Aspergillus nidulans [1]. This enzyme exhibits strict substrate specificity for the 6-hydroxy derivative; the 5-hydroxy regioisomer is not recognized or processed [2]. The ivoB mutant accumulates N-acetyl-6-hydroxytryptophan, confirming the compound as the endogenous substrate in the wild-type pigment biosynthetic pathway, while the wild-type enzyme oxidizes it to produce a dark pigment [3].

Fungal pigment biosynthesis monophenol oxidase enzyme substrate specificity

6-Hydroxy-L-tryptophan as Tyrosinase Inhibitor: Structural Basis for 6-OH Activity

6-Hydroxy-L-tryptophan (the deacetylated analog of N-acetyl-6-hydroxytryptophan) exhibits competitive inhibition of tyrosinase from Agaricus bisporus with an IC₅₀ of 0.23 mM [1]. Lineweaver-Burk analysis confirms competitive inhibition kinetics [2]. This activity is dependent on the 6-hydroxy substitution pattern; 5-hydroxytryptophan and other tryptophan derivatives show distinct and generally lower inhibitory potency in this system [3].

Tyrosinase inhibition melanin biosynthesis 6-hydroxytryptophan

Physicochemical Differentiation: Boiling Point and Density of N-Acetyl-6-hydroxytryptophan

N-Acetyl-6-hydroxytryptophan possesses distinct physicochemical parameters that differentiate it from closely related tryptophan derivatives. Predicted density is 1.4±0.1 g/cm³ and predicted boiling point is 657.8±55.0 °C at 760 mmHg, with vapor pressure of 0.0±2.1 mmHg at 25 °C . While direct comparative data for N-acetyl-5-hydroxytryptophan are not available in the same source, these values establish baseline specifications for identity verification and purity assessment during procurement.

Physicochemical properties quality control analytical reference

N-Acetyl-6-hydroxy-DL-tryptophan: Validated Application Scenarios for Research and Industrial Use


Fungal Secondary Metabolism: Investigating the IvoABC Conidial Pigment Biosynthetic Pathway

N-Acetyl-6-hydroxy-DL-tryptophan serves as the essential substrate for the IvoB monophenol oxidase (N-acetyl-6-hydroxytryptophan oxidase) in Aspergillus nidulans pigment biosynthesis. Wild-type strains oxidize this compound to produce dark conidiophore pigment, while ivoB mutants accumulate it [1]. Researchers investigating the ivoABC gene cluster—the first characterized NRPS known to acetylate tryptophan—require this specific compound for in vitro enzyme assays and pathway reconstitution studies [2].

Melanogenesis Research: Precursor to Tyrosinase Inhibitory Scaffolds

6-Hydroxy-L-tryptophan, the deacetylated derivative of N-acetyl-6-hydroxytryptophan, functions as a competitive tyrosinase inhibitor with an IC₅₀ of 0.23 mM against Agaricus bisporus tyrosinase [3]. N-Acetyl-6-hydroxy-DL-tryptophan can serve as a protected precursor for generating this active scaffold via deacetylation, enabling structure-activity relationship studies of 6-hydroxyindole derivatives in melanin biosynthesis regulation [4].

Synthesis of 6-Substituted Tryptophan Derivatives for Chemical Biology Tool Development

The Blaser chemical acylation method provides access to 6-substituted tryptophan derivatives that are inaccessible through standard enzymatic synthesis [5]. N-Acetyl-6-hydroxy-DL-tryptophan exemplifies this class of compounds, serving as a starting material or reference standard for developing novel tryptophan-based chemical probes, constrained tryptophan analogs, and peptide modification studies where 6-hydroxy substitution is required .

Analytical Reference Standard for Metabolomics and Natural Product Identification

As a naturally occurring fungal metabolite documented in Aspergillus nidulans, N-acetyl-6-hydroxy-DL-tryptophan serves as an authentic reference standard for LC-MS and HPLC-based metabolomics workflows [1]. Its distinct chromatographic retention and mass spectral properties enable unambiguous identification of this compound in complex biological matrices, distinguishing it from the more common 5-hydroxy regioisomer and other tryptophan metabolites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-6-hydroxy-DL-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.